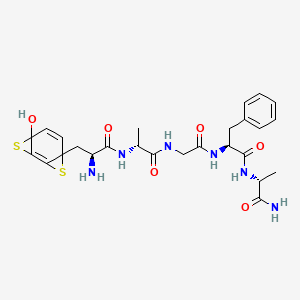
2-Cys-5-cysnh2-enkephalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cys-5-cysnh2-enkephalin is a cyclic enkephalin analog containing a cystine bridge. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation by binding to opioid receptors in the central and peripheral nervous systems . This compound is a modified form of enkephalin, designed to enhance its stability and efficacy in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cys-5-cysnh2-enkephalin typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the loading of amino acids onto a solid support, such as 2-chlorotrityl chloride resin or rink amide resin . The amino acids are sequentially added to the growing peptide chain using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. After the peptide chain is assembled, the compound is cleaved from the resin and cyclized to form the cystine bridge .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are employed to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cys-5-cysnh2-enkephalin undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of the cystine bridge is a key oxidation reaction, where two cysteine residues are oxidized to form a disulfide bond .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include Fmoc-protected amino acids, coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and oxidizing agents such as iodine or hydrogen peroxide for disulfide bond formation .
Major Products: The major product of these reactions is the cyclic peptide this compound, which exhibits enhanced stability and bioactivity compared to its linear counterparts .
Scientific Research Applications
2-Cys-5-cysnh2-enkephalin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying peptide synthesis and cyclization reactions . In biology and medicine, it is used to investigate the mechanisms of pain modulation and the role of opioid receptors in various physiological processes . Additionally, it has potential therapeutic applications in pain management and neuroprotection .
Mechanism of Action
2-Cys-5-cysnh2-enkephalin exerts its effects by binding to opioid receptors, primarily the delta and mu opioid receptors . These receptors are G-protein-coupled receptors that modulate pain perception and other physiological responses. Upon binding, the compound activates intracellular signaling pathways that result in analgesia, emotional regulation, and neuroprotection .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Cys-5-cysnh2-enkephalin include other enkephalins such as methionine-enkephalin and leucine-enkephalin . These compounds also bind to opioid receptors and modulate pain perception .
Uniqueness: What sets this compound apart is its cyclic structure, which enhances its stability and resistance to enzymatic degradation . This makes it a more potent and longer-lasting analgesic compared to its linear counterparts .
Properties
CAS No. |
70768-44-4 |
|---|---|
Molecular Formula |
C26H32N6O6S2 |
Molecular Weight |
588.7 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]octa-1,5-dien-4-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2R)-1-amino-1-oxopropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C26H32N6O6S2/c1-13(21(28)34)30-24(37)17(10-15-6-4-3-5-7-15)32-18(33)12-29-22(35)14(2)31-23(36)16(27)11-25-8-9-26(38)20(40-26)19(25)39-25/h3-9,13-14,16-17,38H,10-12,27H2,1-2H3,(H2,28,34)(H,29,35)(H,30,37)(H,31,36)(H,32,33)/t13-,14-,16+,17+,25?,26?/m1/s1 |
InChI Key |
FRVLYYVWLBQABH-IDLQQWEWSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC23C=CC4(C(=C2S3)S4)O)N |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC23C=CC4(C(=C2S3)S4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















